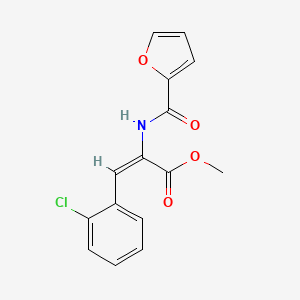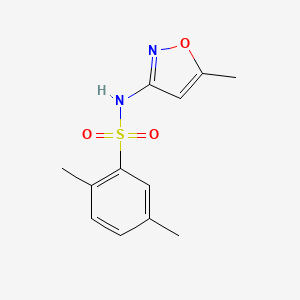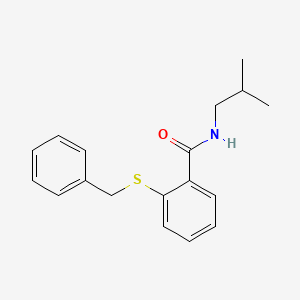
methyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through a variety of methods, and its mechanism of action, biochemical and physiological effects, and limitations have been extensively studied. In
科学的研究の応用
Methyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate has potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been studied for its potential as a fluorescence probe for the detection of metal ions in biological samples.
作用機序
The mechanism of action of methyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate varies depending on the specific application. In anti-inflammatory and anti-cancer studies, this compound has been shown to inhibit the activity of specific enzymes involved in inflammation and cancer cell growth. In photodynamic therapy studies, this compound has been shown to generate reactive oxygen species upon exposure to light, which can lead to the destruction of cancer cells. In fluorescence probe studies, this compound has been shown to selectively bind to specific metal ions, leading to changes in fluorescence intensity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on the specific application. In anti-inflammatory and anti-cancer studies, this compound has been shown to reduce inflammation and inhibit cancer cell growth in vitro and in vivo. In photodynamic therapy studies, this compound has been shown to induce apoptosis in cancer cells upon exposure to light. In fluorescence probe studies, this compound has been shown to selectively bind to specific metal ions, leading to changes in fluorescence intensity that can be detected and quantified.
実験室実験の利点と制限
One advantage of using methyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate in lab experiments is its versatility. This compound can be used in a variety of applications, including anti-inflammatory and anti-cancer studies, photodynamic therapy, and fluorescence probe studies. Additionally, this compound is relatively easy to synthesize and has been extensively studied, making it a reliable choice for experimentation. However, one limitation of using this compound is its potential toxicity. As with any chemical compound, caution should be exercised when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for research on methyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent, particularly in vivo. Another direction is to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, there is potential for the development of new applications for this compound, such as in the detection of other metal ions or as a catalyst in organic synthesis reactions.
In conclusion, this compound is a versatile compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and to develop new applications for it.
合成法
Methyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate can be synthesized through a variety of methods. One such method involves the reaction of 2-chlorobenzaldehyde with furoyl hydrazine in the presence of sodium acetate to form 2-(2-furoylamino)benzaldehyde. This compound is then reacted with methyl acrylate in the presence of sodium ethoxide to form this compound. Other methods of synthesis include the use of different starting materials and catalysts.
特性
IUPAC Name |
methyl (E)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-20-15(19)12(9-10-5-2-3-6-11(10)16)17-14(18)13-7-4-8-21-13/h2-9H,1H3,(H,17,18)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHZSPZVGVEVPU-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1Cl)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC=CC=C1Cl)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,4-dimethoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5462932.png)

![3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylpropanamide](/img/structure/B5462942.png)
![N-{1-(hydroxymethyl)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-oxoethyl}acetamide](/img/structure/B5462949.png)
![(4aS*,8aR*)-6-(1H-pyrazol-3-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5462953.png)
![3-[2-(3-vinylphenyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B5462957.png)
![1-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}butan-2-ol](/img/structure/B5462963.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(5-methyl-3-pyridinyl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5462981.png)
![2-methyl-5-[4-(1-piperidinyl)-1-phthalazinyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5462987.png)
![N-ethyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5462991.png)

![N-propyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5462999.png)
![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5463001.png)
![3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5463021.png)
